![molecular formula C20H30Cl3N3 B1419483 {[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride CAS No. 1185303-72-3](/img/structure/B1419483.png)
{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Pharmaceuticals
Piperidine derivatives are foundational blocks in drug construction due to their presence in many pharmaceuticals . The compound can be used to synthesize novel drugs, leveraging its piperidine core for the development of new therapeutic agents. Its structural complexity allows for the creation of diverse pharmacophores, which can lead to drugs with unique modes of action.
Anticancer Agents
Research has shown that piperidine derivatives can act as potent anticancer agents . The compound’s ability to interact with various biological targets makes it a candidate for the development of new anticancer drugs, potentially offering improved efficacy and reduced side effects compared to existing treatments.
Antimicrobial and Antifungal Applications
The structural features of piperidine derivatives contribute to their antimicrobial and antifungal activities . This compound could be used to develop new antimicrobial agents that address the growing issue of antibiotic resistance, providing a new line of defense against hard-to-treat infections.
Neurodegenerative Disease Research
Piperidine derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s . The compound’s ability to cross the blood-brain barrier and its potential neuroprotective effects make it a valuable tool for developing treatments that could slow down or reverse the progression of these diseases.
Analgesic and Anti-inflammatory Properties
Due to their pharmacological activity, piperidine derivatives are often explored for their analgesic and anti-inflammatory properties . This compound could lead to the creation of new pain relievers that are more effective and have fewer side effects than current medications.
Antiviral and Antimalarial Research
Piperidine derivatives are also being investigated for their antiviral and antimalarial potential . The compound’s unique structure may inhibit the replication of viruses and parasites, offering a new approach to treating diseases like malaria, which remains a major global health challenge.
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3.3ClH/c1-17-5-2-3-7-20(17)16-23-11-8-18(9-12-23)13-22-15-19-6-4-10-21-14-19;;;/h2-7,10,14,18,22H,8-9,11-13,15-16H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPUOHZKWQSPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CNCC3=CN=CC=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



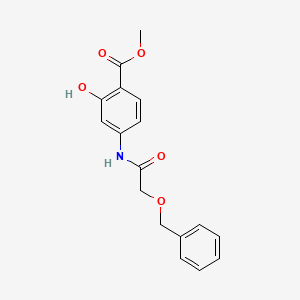
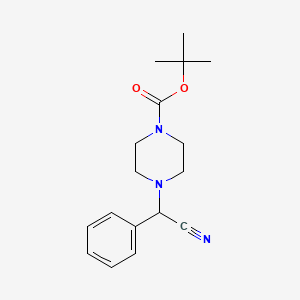
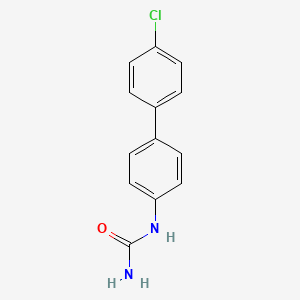



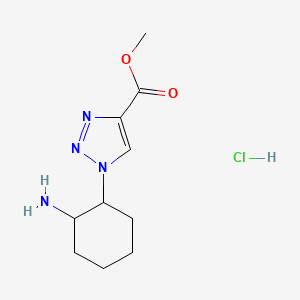
![9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride](/img/structure/B1419411.png)
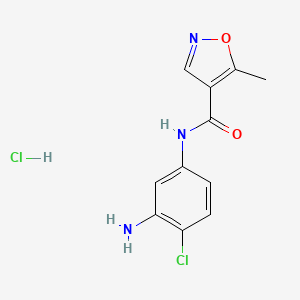

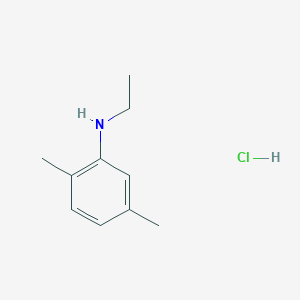
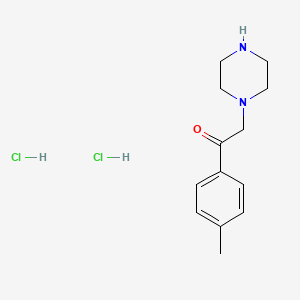
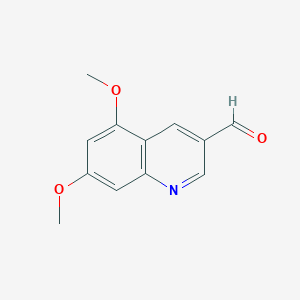
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)